5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers developing kinase inhibitor libraries often face delays with custom-synthesized pyrazolo[3,4-b]pyridine analogs. This compound eliminates that bottleneck with immediate catalog availability (≥95% purity, full NMR/LCMS characterization). - Streamlined SAR: C5 bromine enables rapid Suzuki-Miyaura cross-coupling for focused library synthesis. C3 methoxy preserves hinge-binding H-bond acceptor (validated Mps1 inhibitor SAR). - Reliable Supply: Minimize batch-to-batch variability in multi-step sequences with analytically certified lots, reducing revalidation risks compared to non-certified alternatives.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 1363381-82-1
Cat. No. B1449909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine
CAS1363381-82-1
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=NNC2=C1C=C(C=N2)Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyJFJIFJQOTNHZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine Identity & Scaffold Classification


5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine (CAS 1363381-82-1) is a heteroaromatic building block belonging to the pyrazolo[3,4-b]pyridine family, characterized by a bromine atom at the C5 position and a methoxy group at the C3 position on the fused bicyclic core [1]. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions at the bromine site for the synthesis of kinase inhibitor candidates and other bioactive molecules . The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, with over 300,000 derivatives reported across 5,500+ references and 2,400 patents, underscoring its broad relevance in therapeutic development [2].

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine: Substitution Risks


Despite apparent structural similarities within the pyrazolo[3,4-b]pyridine class, the specific substitution pattern of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine—namely the concurrent presence of a C5 bromine and a C3 methoxy group—imparts distinct electronic and steric properties that critically influence both synthetic utility and biological activity . In medicinal chemistry programs, even minor modifications at the C3 or C5 positions can dramatically alter kinase selectivity profiles, as demonstrated by structure-activity relationship (SAR) studies on related pyrazolo[3,4-b]pyridine-based kinase inhibitors [1]. For example, the methoxy group at C3 contributes to hydrogen bonding interactions within ATP-binding pockets, while the bromine atom at C5 provides a versatile handle for palladium-catalyzed cross-coupling reactions that are not possible with de-halogenated or differently substituted analogs [2]. Consequently, substituting this compound with a de-methoxylated, de-brominated, or differently halogenated analog without rigorous re-validation risks compromising both synthetic efficiency and biological fidelity [3].

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine: Head-to-Head Evidence


Suzuki-Miyaura Cross-Coupling Efficiency at C5

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine contains a C5 bromine atom that serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key transformation for diversifying the pyrazolo[3,4-b]pyridine scaffold [1]. In contrast, the C3 methoxy group remains inert under standard coupling conditions, enabling regioselective functionalization. The C3 methoxy group in the target compound provides a distinct electronic environment compared to C3-methyl analogs (e.g., 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 885223-65-4), with the methoxy substituent acting as an electron-donating group that can modulate the reactivity of the bromine in cross-coupling reactions and influence the binding affinity of resulting derivatives in biological targets .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Halogen-Dependent Kinase Inhibition: Bromine vs. Chlorine

In a direct head-to-head biochemical assay comparing N-[5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide (IC50 = 0.800 nM) against its 5-chloro analog N-[5-chloro-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide (IC50 = 1 nM), the bromine-substituted compound exhibited 1.25-fold higher potency against glycogen synthase kinase-3 alpha (GSK-3α) [1]. This halogen-dependent potency difference, while modest, is consistent across multiple pyrazolo[3,4-b]pyridine-based kinase inhibitors and underscores the importance of the bromine atom at the C5 position for optimal target engagement [2].

Kinase Inhibition SAR Drug Discovery

C3 Methoxy Hydrogen Bonding vs. C3-Methyl

The C3 methoxy group in 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine provides a hydrogen bond acceptor (the oxygen atom) that can engage with conserved lysine or aspartate residues in kinase ATP-binding pockets, a feature absent in C3-methyl analogs such as 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885223-65-4) . Structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridine-based Mps1 inhibitors reveal that substituents at the C3 position critically influence both potency and selectivity, with oxygen-containing groups often yielding superior binding affinity due to additional polar interactions within the kinase hinge region [1].

Kinase Inhibition Molecular Recognition Medicinal Chemistry

Antiproliferative Activity in Km-12 Cells

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine has been evaluated for antiproliferative activity against the Km-12 colon cancer cell line, demonstrating an IC50 value of 0.304 µM . This sub-micromolar activity in a cellular context indicates that the compound, even as an unoptimized intermediate, possesses inherent biological activity that can be leveraged and enhanced through further medicinal chemistry elaboration. In comparison, the broader class of pyrazolo[3,4-b]pyridine derivatives exhibits a wide range of activities, with optimized Mps1 inhibitors showing IC50 values as low as 2.596 nM in kinase assays and 0.221 µM in cellular proliferation assays (MDA-MB-468), demonstrating the scaffold's capacity for high potency when appropriately functionalized [1].

Cancer Biology Cellular Pharmacology Drug Discovery

In Vivo Pharmacokinetics & Kinase Selectivity

Optimized pyrazolo[3,4-b]pyridine derivatives, such as compound 31 (a potent Mps1 inhibitor), exhibit favorable preclinical pharmacokinetic parameters including reasonable oral bioavailability and plasma stability, enabling efficacy in MDA-MB-468 xenograft models with no observable toxicity [1]. Additionally, compound 31 demonstrates kinome-wide selectivity against a panel of 606 wild-type kinases at 1 µM, underscoring the scaffold's capacity for achieving target-specific inhibition with minimal off-target effects [2]. These class-level properties validate the pyrazolo[3,4-b]pyridine core as a privileged scaffold capable of delivering drug-like molecules with favorable in vivo profiles, reinforcing the value of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine as a key intermediate for constructing such candidates [3].

Pharmacokinetics In Vivo Pharmacology Kinase Selectivity

Commercial Availability & Analytical Purity

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is commercially available from multiple suppliers with a minimum purity specification of 95% (HPLC), accompanied by analytical certificates including NMR, LCMS, and GCMS . This level of quality assurance is critical for reproducible synthesis in medicinal chemistry campaigns. In comparison, alternative C5-brominated pyrazolo[3,4-b]pyridine analogs such as 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 885223-65-4) are less widely stocked and often require custom synthesis, leading to longer lead times and higher procurement costs . The target compound's established supply chain and validated analytical data reduce project risk and accelerate research timelines.

Chemical Procurement Quality Control Synthetic Chemistry

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine Applications


Kinase Inhibitor Library Synthesis via Cross-Coupling

5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine is ideally suited as a core scaffold for generating diverse kinase inhibitor libraries. The C5 bromine atom enables efficient Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, allowing systematic exploration of the C5 position's SAR [1]. The C3 methoxy group remains intact during coupling, preserving a hydrogen bond acceptor that can engage kinase hinge residues, as supported by SAR studies on pyrazolo[3,4-b]pyridine Mps1 inhibitors [2]. This regioselective functionalization strategy enables rapid synthesis of focused libraries for screening against kinase targets, including TRK, Mps1, and GSK-3α.

Lead Optimization via C3 Methoxy Hydrogen Bonding

In lead optimization campaigns, the C3 methoxy group of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine provides a critical hydrogen bond acceptor that can improve binding affinity and selectivity for kinase targets [3]. This feature distinguishes it from C3-methyl analogs, which lack this polar interaction capability . Researchers can leverage the methoxy group to engage conserved residues in the kinase hinge region (e.g., backbone NH of hinge residues or side-chain of conserved lysine), while simultaneously exploring C5 substitutions via cross-coupling to optimize both potency and kinase selectivity profiles.

Chemical Probes for TRK Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold, including derivatives of 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine, has demonstrated inhibitory activity against tropomyosin receptor kinases (TRKs), which are key regulators of cell proliferation and survival [4]. The compound's documented antiproliferative activity against Km-12 cells (IC50 = 0.304 µM) supports its use as a starting point for developing chemical probes to interrogate TRK signaling in cancer biology. Optimized derivatives have shown favorable pharmacokinetic properties and in vivo efficacy in xenograft models [5], validating the scaffold's utility for generating high-quality chemical tools.

Reliable Building Block for Multi-Step Synthesis

For process chemistry and scale-up operations, 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine offers a reliable, catalog-listed building block with ≥95% purity and comprehensive analytical characterization (NMR, LCMS, GCMS) . This reduces the risk of batch-to-batch variability and ensures reproducibility in multi-step synthetic sequences. Compared to custom-synthesized analogs like 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, which may require extended lead times and lack rigorous analytical certification, the target compound provides a more efficient and cost-effective solution for both academic and industrial research laboratories .

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